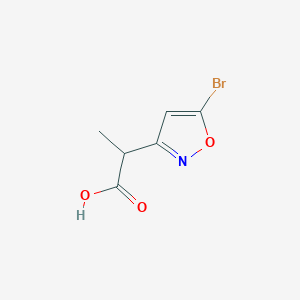![molecular formula C14H11NO4 B13029769 Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13029769.png)
Methyl 3-nitro-[1,1'-biphenyl]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H11NO4. It is a derivative of biphenyl, where a nitro group is attached to one of the phenyl rings, and a methyl ester group is attached to the carboxylate group on the other phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the nitration of methyl benzoate followed by a Suzuki-Miyaura coupling reaction. The nitration step introduces the nitro group onto the aromatic ring, and the coupling reaction forms the biphenyl structure .
Industrial Production Methods
In an industrial setting, the production of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Methyl 3-amino-[1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: 3-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-nitro-[1,1’-biphenyl]-2-carboxylate depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the aromatic ring. This compound can interact with various molecular targets through electrophilic and nucleophilic interactions. The pathways involved include aromatic substitution and reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3’-nitro-1,1’-biphenyl: Similar structure but lacks the ester group.
2-Methyl-3’-nitro-1,1’-biphenyl: Similar structure with a different position of the methyl group
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C14H11NO4 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
methyl 2-nitro-6-phenylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-11(10-6-3-2-4-7-10)8-5-9-12(13)15(17)18/h2-9H,1H3 |
InChI-Schlüssel |
OXYHIGKWGXJAGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)



![3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029707.png)
![6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13029715.png)



![(1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13029736.png)
![tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate](/img/structure/B13029740.png)


![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
